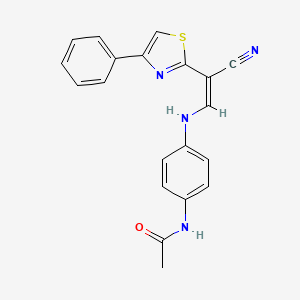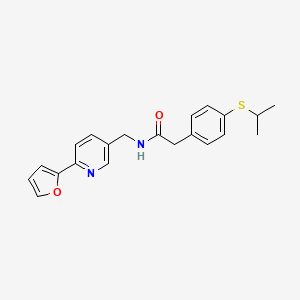![molecular formula C24H24N4O4S2 B2508137 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide CAS No. 681225-03-6](/img/structure/B2508137.png)
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-substituted benzothiazole acetamide derivatives has been explored in various studies. For instance, a series of N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide derivatives were designed and synthesized, fulfilling the structural requirements of pharmacophores for anticonvulsant activities . Similarly, N-benzyl substituted acetamide derivatives containing thiazole instead of pyridine were synthesized to evaluate their Src kinase inhibitory and anticancer activities . Another study reported the synthesis of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, which were characterized by NMR, mass, and elemental analysis . Additionally, novel N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3,2'-thiazolidin]-3'-yl)amino)acetamide derivatives were synthesized using microwave-assisted synthesis and tested for antibacterial activity .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques such as 1H NMR, FTIR, MS, and elemental analysis . In some cases, the structures were further elucidated by X-ray crystallography . The determination of acidity constants (pKa) of N-(benzothiazole-2-yl) acetamide derivatives via UV spectroscopic studies provided insights into the protonation sites on the molecules .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include the reaction of thiazole derivatives with various reagents such as chloroacetyl chloride, hydrazine hydrate, isatin, and thioglycolic acid . The cyclocondensation reactions were also employed to synthesize N-(5-methyl-4-oxo-2-substituted phenyl-3Hthiazolidine-3-yl)-2-(3-substituted phenyl spiro [3H-indole-3,2-thiazolidine]-2,4-(1H)-dione-1-yl)-)acetamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their pKa values, were determined to understand their behavior in biological systems . The anticonvulsant, anticancer, and antibacterial activities of these compounds were evaluated, indicating their potential therapeutic applications . The pharmacokinetic parameters and drug likeness properties were also predicted to establish their suitability as drug candidates .
Relevant Case Studies
The most active compound in the anticonvulsant study, N-(5-chlorobenzo[d]thiazol-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide, showed significant activity against both maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) screens . In the anticancer study, compounds such as N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide and N-[4-(benzothiazole-2-yl)phenyl]-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamide showed considerable activity against some cancer cell lines . The antibacterial study revealed that compound 5c possessed a broad spectrum of antibacterial activity against tested microorganisms .
Aplicaciones Científicas De Investigación
Antioxidant and Anti-inflammatory Applications
- Compounds related to this chemical structure have shown promise in antioxidant and anti-inflammatory activities. For instance, some derivatives exhibited significant efficacy in DPPH radical scavenging and possessed excellent anti-inflammatory activity (Koppireddi et al., 2013).
Anticonvulsant Evaluation
- Derivatives of this compound have been evaluated for their anticonvulsant properties. Certain synthesized derivatives demonstrated significant anticonvulsant activity, suggesting potential applications in treating seizure disorders (Nath et al., 2021).
Antitumor Activity
- Research has shown that derivatives of this compound exhibit considerable anticancer activity against some cancer cell lines. This suggests their potential use in developing new antitumor agents (Yurttaş et al., 2015).
Antimicrobial and Hemolytic Agents
- Some derivatives have been synthesized and screened for antimicrobial and hemolytic activity. These studies indicate the potential of these compounds in developing new antimicrobial agents (Rehman et al., 2016).
Anti-HIV Activity
- Novel derivatives have been synthesized and evaluated for their anti-HIV activity. Some of these compounds have shown moderate to potent activity against HIV-1, highlighting their potential in HIV treatment (Bhavsar et al., 2011).
Anti-Inflammatory Agents
- These compounds have also been studied for their anti-inflammatory properties. Some synthesized derivatives displayed promising anti-inflammatory activity in both in vitro and in vivo models (Nikalje et al., 2015).
α-Glucosidase Inhibitory Activity
- Certain derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity, indicating potential applications in diabetes management (Koppireddi et al., 2014).
Antibacterial Agents
- New derivatives have been synthesized and tested for in-vitro antibacterial activity, showing potential as new antibacterial agents (Borad et al., 2015).
Propiedades
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4S2/c29-22(26-24-25-19(13-34-24)17-6-7-20-21(12-17)32-16-31-20)14-33-15-23(30)28-10-8-27(9-11-28)18-4-2-1-3-5-18/h1-7,12-13H,8-11,14-16H2,(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXUCAHOSUHBLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSCC(=O)NC3=NC(=CS3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-oxo-N-[2-[(2-phenyl-1H-indol-3-yl)thio]ethyl]-1-benzopyran-3-carboxamide](/img/structure/B2508054.png)
![4-bromo-N-({5-[(4-methylpiperidin-1-yl)sulfonyl]-2-thienyl}methyl)benzamide](/img/structure/B2508056.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2508057.png)
![(4-(3,4-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone](/img/structure/B2508058.png)

![N-(3-chloro-4-methoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2508063.png)


![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2508070.png)
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-6-carboxylic acid](/img/structure/B2508071.png)
![N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2508073.png)
![1-Methyl-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2508074.png)

![(2Z)-N-(2-fluorophenyl)-8-methoxy-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2508077.png)